2-Amino-4-iodo-6-methylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
4-iodo-6-methylpyridin-2-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) |
InChI Key |
ZJHFLSCCXWJFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)I |
Origin of Product |
United States |
The Significance of Pyridine Derivatives
Pyridine (B92270) derivatives are of paramount importance in organic chemistry due to their unique electronic properties and their prevalence in biologically active compounds. numberanalytics.comfiveable.me The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the molecule's reactivity and its interactions in biological systems. fiveable.me This structural motif is found in numerous essential biomolecules, including the coenzyme NAD+, which is vital for cellular energy production. fiveable.me Consequently, pyridine scaffolds are a cornerstone in the development of a wide range of pharmaceuticals, including anti-inflammatory, anticonvulsant, and antitumor agents. wisdomlib.orgglobalresearchonline.net
Halogenated Pyridines: Versatile Precursors
The introduction of a halogen atom onto the pyridine (B92270) ring dramatically expands its synthetic utility. Halopyridines are key precursors for the synthesis of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. nih.govacs.org The position and nature of the halogen influence the reactivity of the pyridine ring, allowing for selective functionalization. nih.gov This versatility makes halogenated pyridines indispensable tools for medicinal chemists and material scientists in the construction of novel molecular architectures. nih.govacs.org
Structural and Electronic Considerations of 2 Amino 4 Iodo 6 Methylpyridine
2-Amino-4-iodo-6-methylpyridine is a multifunctional building block characterized by three key substituents on the pyridine (B92270) core: an amino group, an iodine atom, and a methyl group. Each of these groups imparts distinct reactivity to the molecule.
The Amino Group: The amino group at the 2-position is a strong activating group and a nucleophilic center. It can direct further electrophilic substitution and participate in a variety of condensation and coupling reactions.
The Iodine Atom: The iodine atom at the 4-position is a versatile handle for introducing a wide range of functional groups via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it particularly suitable for these transformations.
The Methyl Group: The methyl group at the 6-position can influence the steric and electronic properties of the molecule and can also be a site for further functionalization through oxidation or other reactions.
This unique combination of functional groups allows for a stepwise and regioselective modification of the pyridine scaffold, making this compound a highly valuable intermediate in the synthesis of complex target molecules.
Current Research Landscape and Knowledge Gaps
De Novo Synthetic Routes to the 2-Amino-6-methylpyridine Core
The foundational step in synthesizing the target compound is the construction of the 2-amino-6-methylpyridine scaffold. This is a crucial intermediate, and its efficient preparation is paramount. prepchem.com
The formation of the pyridine ring is often achieved through cyclization reactions, which involve the condensation of smaller, acyclic precursors. Various named reactions, such as the Hantzsch and Chichibabin pyridine syntheses, provide pathways to polysubstituted pyridines. nih.gov These methods typically involve the reaction of aldehydes or ketones with β-dicarbonyl compounds and an ammonia (B1221849) source, leading to a dihydropyridine (B1217469) intermediate. Subsequent aromatization, often through oxidation, yields the stable pyridine ring. researchgate.net
Modern synthetic approaches have expanded upon these classical methods, utilizing a variety of catalysts and reaction conditions to improve yields and substrate scope. For instance, metal-catalyzed cyclization reactions and organocatalyzed formal [3+3] cycloadditions have been developed for the synthesis of diverse pyridine scaffolds. researchgate.netresearchgate.net Dearomatization-cyclization strategies also offer a route to complex heterocyclic systems that can be subsequently aromatized. rsc.org
The specific placement of the amino and methyl groups at the C-2 and C-6 positions, respectively, is critical. The Tschitschibabin reaction, which involves the amination of pyridines using sodium amide, can be employed to introduce the amino group at the C-2 position of a pre-existing methylpyridine. google.com However, this method requires stringent anhydrous conditions. google.com
Alternative strategies involve building the pyridine ring with the substituents already in place. For example, reacting α-picoline with ammonia in the presence of specific catalysts can yield 2-amino-6-methylpyridine, though yields may be moderate. google.com Copper-catalyzed amination of 2-bromopyridine (B144113) derivatives provides an efficient route to aminopyridines. rsc.org The choice of starting materials in cyclization reactions is also a key determinant of the final substitution pattern.
Post-Synthetic Introduction and Regioselective Functionalization of the Iodo Group at C-4
Once the 2-amino-6-methylpyridine core is obtained, the next critical step is the introduction of the iodine atom specifically at the C-4 position. The electronic properties of the aminopyridine ring direct the regioselectivity of this halogenation.
Direct iodination of the 2-amino-6-methylpyridine ring is a common approach. The amino group at C-2 and the methyl group at C-6 are both activating groups, directing electrophilic substitution to the C-3 and C-5 positions. However, the C-4 position can be targeted under specific conditions. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a silver salt like silver sulfate (B86663) can be used for iodination. nih.gov The choice of solvent and the presence of an acid catalyst can significantly influence the regioselectivity and yield of the C-4 iodo product. nih.gov For instance, methods using mercuric acetate (B1210297) and elemental iodine have been developed for the iodination of aminopyridines. google.com
Table 1: Reagents for Direct Iodination
| Reagent System | Description |
| N-Iodosuccinimide (NIS) / Acid | A common electrophilic iodinating agent, often used with an acid catalyst to enhance reactivity. |
| Iodine (I₂) / Silver Salts | Silver salts activate the iodine, increasing its electrophilicity for reaction with the pyridine ring. |
| Mercuric Acetate / Iodine | A method historically used for the iodination of aminopyridines. google.com |
An alternative and highly reliable method for introducing iodine at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orgbyjus.com This two-step process begins with the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium salt with an iodide ion. nih.govorganic-chemistry.org
To achieve C-4 iodination of 2-amino-6-methylpyridine using this method, one would start with 2,4-diamino-6-methylpyridine. The amino group at the C-4 position can be selectively diazotized and subsequently replaced by iodine. This indirect approach offers excellent regiocontrol, as the position of the introduced iodine is determined by the initial placement of the amino group that is converted into the diazonium salt. The reaction typically employs sodium nitrite (B80452) in an acidic medium for diazotization, followed by treatment with potassium iodide. nih.govorganic-chemistry.org
Table 2: Steps in the Sandmeyer Reaction for Iodination
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | Sodium Nitrite (NaNO₂), Acid (e.g., HCl, H₂SO₄) | Aryl Diazonium Salt |
| 2. Iodination | Potassium Iodide (KI) | Aryl Iodide |
Optimization of Reaction Parameters and Yields for this compound Synthesis
For the direct iodination of 2-amino-6-methylpyridine, careful control of the reaction temperature and the choice of iodinating agent are crucial to prevent over-iodination or the formation of undesired isomers. The use of modern catalytic systems can also enhance the reaction's efficiency and selectivity. acs.org
In the case of the Sandmeyer reaction, the stability of the diazonium salt intermediate is a critical factor. Low temperatures are typically required during the diazotization step to prevent premature decomposition. The development of more stable diazonium salts, such as arenediazonium tosylates or the use of ionic liquids as the reaction medium, has been explored to improve the practicality and yield of this transformation. organic-chemistry.orgijcce.ac.ir The choice of the counter-ion for the diazonium salt and the source of the iodide can also impact the outcome of the reaction.
Ultimately, the selection of the synthetic route—whether through direct C-4 iodination or an indirect diazotization-halogenation sequence—will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.
Green Chemistry Approaches in the Synthesis of this compound and Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridine derivatives, to minimize environmental impact and enhance safety and efficiency. For a molecule such as this compound, green approaches can be applied to both the formation of the core pyridine ring and the subsequent iodination step. These methods focus on the use of less hazardous solvents, alternative energy sources, and catalytic systems that improve atom economy and reduce waste.
A significant advancement in the green synthesis of substituted pyridines involves the use of one-pot, multicomponent reactions (MCRs). These reactions offer high atom economy by combining multiple reactants in a single step to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. nih.govrsc.org Methodologies for producing multi-substituted pyridines from ylidenemalononitriles under mild, solvent-free conditions at room temperature have been developed, presenting a facile and environmentally friendly route to complex pyridine scaffolds. rsc.org
The use of alternative energy sources, particularly microwave irradiation, has been shown to significantly accelerate the synthesis of pyridine derivatives. eurekaselect.comnih.gov Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comclockss.org For instance, the cycloaddition reactions for preparing substituted pyridazines, which are structurally related to pyridines, were accelerated from days to hours under microwave conditions. nih.gov
Another cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Ionic liquids (ILs), particularly those based on pyridinium (B92312) cations, have emerged as effective green solvents and catalysts for a variety of organic reactions. alfa-chemistry.comlongdom.orgrsc.org Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to conventional solvents. nih.gov Pyridinium-based ionic liquids can act as both the solvent and a Lewis acid catalyst in reactions like the Friedel-Crafts reaction, improving atom economy and simplifying purification procedures. alfa-chemistry.com Furthermore, the use of water or water-ethanol mixtures as solvents in catalyzed reactions represents a significant step towards sustainable chemical synthesis. nih.govrsc.org
For the specific introduction of the iodine atom onto the pyridine ring, green iodination methods are being developed to avoid harsh and toxic reagents. Traditional electrophilic iodination often requires strong acids and oxidizing agents. mdpi.com Greener alternatives include the use of molecular iodine in combination with milder oxidants or employing solvent-free mechanochemical methods. mdpi.commdpi.com For example, a simple and eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives, which are structurally similar to pyridines, has been developed using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions. This method offers short reaction times (20–30 minutes) and high yields (70–98%). mdpi.com
The following tables summarize research findings on green synthetic approaches relevant to the preparation of substituted aminopyridines and related iodination reactions.
Table 1: Green Catalytic Systems for Pyridine Analogue Synthesis
| Catalyst/Method | Reactants | Solvent | Key Advantages | Reference |
| Pyridine-2-carboxylic acid | Substituted aldehydes, malononitrile, dimedone | Water-EtOH | High yields (up to 98%), short reaction times, recyclable catalyst | nih.govrsc.org |
| Vitamin B1 | 2-aminoazines, aldehydes, isocyanides | Solvent-free | Sustainable, efficient, multicomponent reaction | researchgate.net |
| Microwave Irradiation | Acetylenes, 1,2,4,5-tetrazines | Dichloromethane | Reaction time reduced from days to hours | nih.gov |
| Ionic Liquid | Aldehyde, acetoacetate, ammonium (B1175870) acetate | n-butylpyridinium tetrafluoroborate | High yield, short reaction time, easy post-treatment | alfa-chemistry.com |
Table 2: Environmentally Friendly Iodination Methods
| Reagents | Substrate Type | Conditions | Key Advantages | Reference |
| Iodine & AgNO₃ | Pyrimidine derivatives | Solvent-free, mechanical grinding | Short reaction time (20-30 min), high yields (70-98%), avoids toxic reagents | mdpi.com |
| IBX/I₂ | Alkenes and alkynes | Water | Eco-friendly, good to high yields | mdpi.com |
| I₂O₅/LiI | Olefins | H₂O/acetone | Uses a green solvent, good to excellent yields | mdpi.com |
| NaI / Visible Light | Alkynes | Not specified | Environmentally benign, aerobic oxidative iodination | mdpi.com |
These examples demonstrate a clear trend towards the development of more sustainable synthetic routes for complex molecules like this compound. By combining multicomponent strategies, greener solvents and catalysts, and energy-efficient reaction conditions, the environmental footprint of synthesizing such valuable chemical compounds can be significantly reduced.
Reactivity Governed by the Amino Group at the C-2 Position
The amino group at the C-2 position of the pyridine ring is a key determinant of the molecule's nucleophilic character. This reactivity is influenced by the electronic properties of the pyridine ring and the steric environment created by the adjacent methyl group at the C-6 position.
Nucleophilic Reactivity and Condensation Reactions
The amino group in 2-aminopyridine (B139424) derivatives possesses nucleophilic properties, enabling it to participate in various reactions. One of the fundamental reactions is condensation with carbonyl compounds. researchgate.netwikipedia.orglatech.edu In a general sense, primary amines react with aldehydes and ketones to form imines through a hemiaminal intermediate, a reaction that is typically acid-catalyzed and driven to completion by the removal of water. wikipedia.org For instance, the condensation of aminopyridines with aldehydes can lead to the formation of Schiff bases. While specific studies on this compound are not prevalent, the general reactivity of aminopyridines suggests its capability to undergo such transformations. The reaction of 2-aminobenzohydrazide with various aldehydes and ketones, catalyzed by technical iodine, yields hydrazone and quinazoline (B50416) derivatives, respectively, highlighting the utility of condensation reactions in synthesizing complex heterocyclic systems. researchgate.net
Derivatization via Amine Transformations (e.g., Acylation, Alkylation)
The nucleophilicity of the amino group also allows for derivatization through acylation and alkylation reactions.
Acylation: Acylation of aminopyridines is a common method for the synthesis of amides. Acyl halides are highly reactive electrophiles that can acylate even unreactive amines. youtube.com The reaction of aminopyridines with acyl chlorides, often in the presence of a base like pyridine, yields the corresponding N-acylaminopyridine. acs.org For example, reactions of bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride with various aminopyridines, including 5-iodo-2-aminopyridine, result in the chemoselective transformation of the exocyclic amino group to form amido acids. researchgate.net This indicates that the amino group of this compound would be expected to readily react with acylating agents.
Alkylation: The alkylation of aminopyridines can be more complex than acylation, with the potential for over-alkylation to form secondary and tertiary amines. youtube.com The reaction of aminopyridines with alkyl halides is a common method for N-alkylation. youtube.com For instance, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid is achieved through the reaction of 2-amino-6-methylpyridine with chloroacetic acid. Self-limiting alkylation of N-aminopyridinium derivatives with alkyl halides provides a method for selective monoalkylation. nih.gov This proceeds via a highly nucleophilic pyridinium ylide, and the resulting N-alkyl-N-pyridinium amine is less nucleophilic, thus preventing further alkylation. nih.gov
Reactivity of the Iodo Substituent at the C-4 Position: Advanced Coupling Reactions
The iodo substituent at the C-4 position is a versatile handle for introducing molecular complexity through a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the iodo group at the C-4 position of this compound is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org It is a versatile method for forming carbon-carbon bonds. libretexts.org While specific examples with this compound are not extensively documented, the high reactivity of aryl iodides in Suzuki-Miyaura reactions suggests that this compound would be an excellent substrate. nih.govyonedalabs.com A general method for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles with aryl halides has been developed, highlighting the importance of this transformation for synthesizing biaryl compounds containing pyridine moieties. nih.gov
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for the coupling reaction |
| Ligand | SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the reaction |
| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Dioxane, Toluene, DMF | Reaction medium |
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides highly reactive substrates. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira cross-coupling has been successfully applied to various heterocyclic aryl iodides. nih.gov
Representative Sonogashira Coupling Conditions:
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylamine | Base and solvent |
| Solvent | THF, DMF | Reaction medium |
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Aryl iodides are highly reactive in Heck reactions. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org
Illustrative Heck Reaction Parameters:
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Alkene | Styrene, n-Butyl acrylate | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst |
| Ligand | P(o-tolyl)₃, BINAP | Ligand for the palladium catalyst |
| Base | Et₃N, K₂CO₃ | To neutralize the generated acid |
| Solvent | DMF, Acetonitrile | Reaction medium |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of amines with aryl halides to form carbon-nitrogen bonds. wikipedia.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reactivity of aryl halides in this reaction is generally I > Br > Cl. While specific Buchwald-Hartwig aminations of this compound are not widely reported, the general principles suggest it would be a suitable substrate. wikipedia.orglibretexts.org
General Buchwald-Hartwig Amination Conditions:
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Aniline, Morpholine | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |
| Ligand | BINAP, Xantphos | Ligand for the palladium catalyst |
| Base | NaOtBu, Cs₂CO₃ | Base to deprotonate the amine |
| Solvent | Toluene, Dioxane | Reaction medium |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established reaction, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group. youtube.com In the case of this compound, the iodo group at the C-4 position can be displaced by strong nucleophiles. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the C-2 and C-4 positions towards nucleophilic attack. youtube.com Reactions often require heat to overcome the energy barrier of disrupting the aromatic system. youtube.com Common nucleophiles for SNAr reactions on halopyridines include amines and alkoxides.
Reductive Dehalogenation Processes
The carbon-iodine bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. A common method for the dehalogenation of aryl halides is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). Other methods include the use of hydride reagents or dissolving metal reductions. This reaction can be useful for removing the iodo group after it has served its purpose in directing other substitutions or as a handle for coupling reactions.
Reactivity at the Methyl Group at the C-6 Position
The methyl group at the C-6 position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the adjacent nitrogen atom and the electronic effects of the other ring substituents.
The methyl group on the pyridine ring is analogous to a benzylic position and can undergo a variety of functionalization reactions. The electron-withdrawing nature of the pyridine ring acidifies the C-H bonds of the methyl group, making it susceptible to deprotonation and subsequent reactions with electrophiles.
One common transformation is oxidation. The methyl group of methyl azaarenes can be converted into an aldehyde group using an iodine-DMSO medium, a process known as Kornblum oxidation. researchgate.net In this reaction, the methyl azaarene is first iodinated in situ, and the resulting alkyl iodide is then oxidized by DMSO. researchgate.net This method is notable for its metal-free and relatively mild reaction conditions. researchgate.net For this compound, this would provide a pathway to 2-Amino-4-iodo-pyridine-6-carbaldehyde.
Furthermore, benzylic C-H functionalization can be achieved through deprotonation using a strong base, followed by reaction with various electrophiles. This approach allows for the introduction of a wide range of functional groups. The acidity of the methyl group is a critical factor, and studies on related methylpyridines indicate that a methyl group at the 2- or 4-position is more reactive than one at the 3-position. researchgate.net In the case of this compound, the methyl group is at a position analogous to the 2-position, suggesting it would be amenable to such functionalization.
The reaction of methyl azaarenes with amino-heteroaromatic compounds, often facilitated by systems like I2/DMSO, can lead to the formation of fused pyridine structures. researchgate.net This suggests that the methyl group of this compound could participate in domino cyclization reactions to construct more complex heterocyclic systems. researchgate.net
Below is a table summarizing potential benzylic functionalization reactions of the methyl group.
| Reaction Type | Reagents | Potential Product |
| Oxidation | I2, DMSO | 2-Amino-4-iodo-pyridine-6-carbaldehyde |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 2-Amino-4-iodo-6-ethylpyridine (if R=CH3) |
| Aldol Condensation | 1. Strong Base 2. Aldehyde/Ketone (R'COR'') | 2-Amino-4-iodo-6-(2-hydroxy-2,2-R',R''-ethyl)pyridine |
| Domino Cyclization | Amino-heteroaromatics, I2/DMSO | Fused Pyridine Systems |
Interplay of Substituents on Electronic Distribution and Reaction Selectivity
The reactivity and selectivity of this compound are dictated by the combined electronic effects of the amino, iodo, and methyl groups, as well as the pyridine nitrogen.
The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom inductively withdraws electron density from the ring carbons, and resonance structures show that it particularly depletes electron density at the ortho and para positions (C-2, C-4, C-6).
The substituents on the ring further modulate this electronic landscape:
Amino Group (-NH2) at C-2: The amino group is a strong electron-donating group through resonance (+R effect), which increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (C-3, C-5, and the nitrogen atom). This activating effect can counteract the deactivating nature of the pyridine ring to some extent.
Iodo Group (-I) at C-4: The iodine atom is a halogen, which exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its electronegativity, but it can also be a weak electron-donating group through resonance (+R effect) by donating its lone pair electrons. In the context of aromatic rings, the inductive effect of halogens generally outweighs the resonance effect, making them deactivating groups for EAS.
Methyl Group (-CH3) at C-6: The methyl group is a weak electron-donating group through an inductive effect (+I effect) and hyperconjugation.
The combination of these substituents leads to a complex electronic distribution. The strong electron-donating amino group at C-2 will likely have a dominant influence, increasing the nucleophilicity of the ring. However, the electron-withdrawing iodo group at C-4 will partially counteract this effect.
This interplay of substituents is crucial for predicting reaction selectivity. For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents will determine the position of attack. The amino group is a strong ortho, para-director. Given that the para position (C-5) is open, it is a likely site for electrophilic attack.
The following table summarizes the electronic effects of the substituents:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Amino | C-2 | -I (weak) | +R (strong) | Activating |
| Iodo | C-4 | -I (strong) | +R (weak) | Deactivating |
| Methyl | C-6 | +I (weak) | Hyperconjugation | Activating (weak) |
Kinetic and Thermodynamic Considerations in this compound Transformations
Kinetic studies on the reactions of substituted pyridines often reveal the influence of electronic and steric effects on reaction rates. For example, in nucleophilic substitution reactions of substituted pyridines, the rate constants are highly dependent on the nature of the substituents. A study on the reaction of substituted pyridines with methyl chloroformate showed a curved Brönsted plot, indicating a change in the rate-determining step with increasing reactivity of the pyridine. rsc.org This highlights the complexity of predicting reaction kinetics in highly substituted pyridine systems.
Theoretical calculations, such as those using Density Functional Theory (DFT), can provide insights into the kinetic and thermodynamic aspects of reactions. For instance, DFT studies on the SNAr reactions of methoxy-nitropyridines with amines have been used to confirm the most electrophilic centers and support the proposed reaction mechanisms. researchgate.net Similar computational studies on this compound could elucidate the relative energies of intermediates and transition states for various reaction pathways.
A theoretical study on the acidity of 3-substituted pyridines demonstrated that semi-empirical methods can provide pKa values in good agreement with experimental data, taking into account tautomeric and conformational equilibria. mdpi.com This underscores the importance of considering the various forms a molecule can adopt in solution when evaluating its reactivity.
The following table presents a conceptual overview of the factors influencing the kinetics and thermodynamics of reactions involving this compound.
| Aspect | Influencing Factors | Expected Outcome for this compound |
| Kinetics | Electronic effects of substituents, Steric hindrance, Solvent effects, Nature of the attacking reagent | The activating amino group may increase reaction rates for electrophilic attack, while the bulky iodo group could sterically hinder attack at adjacent positions. |
| Thermodynamics | Stability of reactants and products, Bond dissociation energies, Solvation energies | The formation of highly conjugated or aromatic products would be thermodynamically favored. The stability of intermediates will influence the reaction pathway. |
Synthesis of Novel Substituted Pyridine Analogues
The core structure of this compound can be readily modified to generate a library of substituted pyridine analogues. The presence of the amino and iodo substituents offers dual points for chemical reactions. The amino group can undergo a range of transformations, including acylation, alkylation, and arylation, to introduce diverse functional groups.
The iodine atom at the 4-position is particularly amenable to various cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties, thereby extending the π-system of the pyridine ring and influencing its electronic properties. This strategy has been utilized in the synthesis of a variety of bi-aryl and heteroaryl-substituted pyridines.
Furthermore, the strategic placement of substituents on the pyridine ring can be achieved through multi-step synthetic sequences starting from simpler pyridine derivatives. For example, the synthesis of 2-amino-4-methylpyridine analogues with substitutions at the 6-position has been reported as a strategy to develop inhibitors for inducible nitric oxide synthase (iNOS). nih.govwustl.edunih.gov Computational studies have suggested that the 6-position is tolerant to the introduction of various substituents, making it a suitable location for radiolabeling with isotopes like ¹⁸F for applications in positron emission tomography (PET). nih.govwustl.edu
A general approach to synthesizing such analogues involves starting with a suitable precursor, such as 2-amino-4-methylpyridine, and introducing the desired functionality at the 6-position through a series of chemical transformations. nih.govwustl.edu
Construction of Fused Heterocyclic Systems Incorporating the Pyridine Core
The 2-aminopyridine moiety within this compound is a key synthon for the construction of fused heterocyclic systems. These reactions typically involve the participation of the endocyclic nitrogen of the pyridine ring and the exocyclic amino group in cyclization reactions with appropriate bifunctional reagents. The resulting fused systems often exhibit unique chemical and biological properties.
Imidazo[1,2-a]pyridine (B132010) Ring Formation from 2-Aminopyridines
A prominent example of fused heterocyclic system synthesis is the formation of the imidazo[1,2-a]pyridine ring. This bicyclic system is a common scaffold in medicinal chemistry, found in a number of drugs and biologically active compounds. organic-chemistry.orgnih.gov The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines can be achieved through various methodologies.
One common approach involves the reaction of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Ortoleva-King reaction, proceeds through initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration.
More contemporary methods utilize catalytic systems to achieve this transformation under milder conditions. For example, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org Another efficient protocol involves a catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org
The versatility of these methods allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine precursor and the coupling partner. For instance, 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their activity against colon cancer cell lines. nih.gov
The following table summarizes some of the reported methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines:
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridines, Acetophenones | CuI, Aerobic Oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, Nitroolefins | Copper catalyst, Air | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Catalyst-free | 3-Arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, 1,1-Dibromo-2-phenylethene | Catalyst-free | 3-Arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| Aminopyridines, Ketones, Thiols | Flavin, Iodine, Aerobic Oxidation | 3-Thioimidazo[1,2-a]pyridines | organic-chemistry.org |
Other Polycyclic Scaffolds Derived from this compound
Beyond the imidazo[1,2-a]pyridine system, the this compound scaffold can be utilized to construct a variety of other polycyclic systems. The reactivity of the amino group and the iodo substituent allows for diverse cyclization strategies. For example, reactions with reagents containing two electrophilic centers can lead to the formation of new fused rings.
The development of novel synthetic methodologies continues to expand the range of accessible polycyclic scaffolds. These methods often focus on achieving high efficiency, atom economy, and the ability to introduce molecular diversity. The resulting complex molecules are of significant interest in drug discovery and materials science due to their rigid frameworks and defined three-dimensional structures. nih.gov
Design and Synthesis of Advanced Chemical Scaffolds for Diverse Applications
The derivatization and functionalization of this compound are central to the design and synthesis of advanced chemical scaffolds with tailored properties for specific applications. In medicinal chemistry, this involves the creation of molecules that can interact with biological targets with high affinity and selectivity.
The pyridine ring itself is a privileged structure in drug discovery, and its derivatives are found in a wide range of therapeutic agents. researchgate.net The strategic modification of the this compound core can lead to the development of compounds with potential activities such as anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been designed and synthesized as potential PI3Kα inhibitors for cancer therapy. nih.gov
The synthesis of these advanced scaffolds often involves multi-step reaction sequences, employing a combination of the derivatization and cyclization strategies discussed previously. The goal is to build molecular complexity and introduce specific pharmacophoric features that are essential for biological activity.
The following table lists some examples of advanced chemical scaffolds derived from aminopyridine precursors and their potential applications:
| Scaffold | Precursor | Potential Application | Reference |
| 6-Substituted 2-amino-4-methylpyridine analogues | 2-Amino-4-methylpyridine | iNOS inhibitors for PET imaging | nih.govwustl.edunih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | 2-Aminopyridine derivatives | Anticancer agents (PI3Kα inhibitors) | nih.gov |
| 2-(Substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives | 3,4-Diaminopyridine or 2,3-diaminopyridine | Antimicrobial agents | nih.gov |
| Tetracyclic imidazo[4,5-b]pyridine derivatives | 2,3-Diaminopyridine | Antiproliferative agents | irb.hr |
The continuous exploration of new synthetic methods and the rational design of novel molecular architectures based on the this compound scaffold will undoubtedly lead to the discovery of new chemical entities with significant scientific and therapeutic value.
Applications of 2 Amino 4 Iodo 6 Methylpyridine in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block for Complex Chemical Structures
The molecular architecture of 2-Amino-4-iodo-6-methylpyridine, featuring a nucleophilic amino group, a reactive iodinated site, and a pyridine (B92270) ring, establishes it as a valuable building block in organic synthesis. The presence of the iodine atom at the 4-position is particularly significant, as it provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This functionality is crucial for the elaboration of the pyridine core into more complex and functionally diverse molecules.
Precursor in the Synthesis of Structurally Diverse Compounds
The 2-aminopyridine (B139424) scaffold is a well-established core structure in medicinal chemistry and drug discovery. For instance, analogues based on the closely related 2-amino-4-methylpyridine (B118599) have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. nih.gov In these studies, the pyridine scaffold serves as the foundation for introducing various substituents to optimize biological activity. nih.gov
The strategic placement of the iodo group in this compound makes it an exceptionally useful precursor for creating diverse derivatives. This iodo-functionality enables chemists to employ powerful synthetic methods such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the precise installation of a wide array of chemical fragments, leading to the generation of extensive libraries of novel compounds for screening and development in pharmaceuticals and other fields. For example, 2-amino-4-methylpyridine itself is used as a pharmaceutical intermediate. fishersci.com The iodo-derivative represents an activated form of this scaffold, primed for more advanced synthetic transformations.
Table 1: Examples of Compounds Synthesized from Aminopyridine Precursors
| Precursor | Synthetic Application/Target Compound Class | Reference |
|---|---|---|
| 2-Amino-4-methylpyridine | Synthesis of iNOS inhibitors for potential therapeutic use. | nih.gov |
| 2-Amino-4-methylpyridine | Used to synthesize 2-amino-4-methylpyridinium 2-hydroxybenzoate. | fishersci.com |
Role in the Assembly of Molecular Frameworks
The assembly of well-defined molecular frameworks is a cornerstone of coordination chemistry and materials science. The 2-aminopyridine moiety within this compound contains two key nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—that can act as coordination sites for metal ions.
Research on the related compound, 2-amino-4-methylpyridine, has shown its ability to form complex molecular salts and coordination compounds. In one study, it reacted with pyridine-2,6-dicarboxylic acid to form a molecular salt, 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate, where the pyridine nitrogen is protonated. researchgate.net The resulting components self-assemble into a supramolecular network stabilized by a variety of hydrogen bonds. researchgate.net This demonstrates the capacity of the aminopyridine core to direct the formation of ordered solid-state structures. The presence of an iodo group introduces the possibility of halogen bonding, adding another layer of control for assembling intricate molecular architectures. nih.gov
Exploration in Materials Chemistry
The unique electronic and structural features of this compound make it a compound of interest in the field of materials chemistry. Its potential lies in its ability to self-assemble into ordered structures and to serve as a precursor for materials with specific functions.
Supramolecular Assembly and Co-crystal Formation
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct large, ordered assemblies from smaller molecular components. Co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, are a key area of this field. nih.govnih.gov
The 2-amino-4-methylpyridine structure is an excellent candidate for forming co-crystals and molecular salts. The amino group and the pyridine nitrogen are strong hydrogen bond donors and acceptors, respectively. Studies have successfully demonstrated the formation of a molecular salt with pyridine-2,6-dicarboxylic acid, leading to a complex hydrogen-bonded network. researchgate.net The formation of these structures is highly predictable, relying on robust and well-understood intermolecular synthons.
Furthermore, the iodine atom on this compound can participate in halogen bonding. Halogen bonds are specific, directional interactions between a halogen atom and a Lewis base (such as a nitrogen or oxygen atom). Research on iodo-substituted benzoic acids combined with aminopyrimidines has shown that I⋯N halogen bonds play a crucial role in organizing molecules into extended one- and two-dimensional architectures. nih.gov This dual capability—to form both strong hydrogen bonds via its aminopyridine portion and halogen bonds via its iodo-substituent—makes this compound a highly promising building block for designing complex supramolecular assemblies.
Table 2: Crystallographic Data for a Representative 2-Amino-4-methylpyridine Molecular Salt
| Parameter | Value |
|---|---|
| Compound Name | 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol (B129727) monosolvate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2191 (14) |
| b (Å) | 9.5095 (19) |
| c (Å) | 11.139 (2) |
| α (°) | 94.44 (3) |
| β (°) | 99.76 (3) |
| γ (°) | 92.50 (3) |
| Key Interactions | N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds |
Data from a study on a closely related molecular salt, illustrating the supramolecular assembly potential of the aminopyridine scaffold. researchgate.net
Precursor for Advanced Functional Materials (e.g., NLO materials, polymers)
While direct applications of this compound in functional materials are not yet widely documented, its structural components are found in materials with advanced properties. Organic nonlinear optical (NLO) materials, which can alter the properties of light, often feature molecules with electron-donating groups (like an amino group) and electron-withdrawing groups connected by a π-conjugated system (like a pyridine ring). The aminopyridine structure fits this general design, suggesting its potential as a precursor for NLO-active chromophores.
In the realm of polymer chemistry, aminopyridines can be incorporated into polymer backbones or used as pendant groups to impart specific properties. For example, Schiff base polymers have been synthesized by grafting amines, including 2-amino-4-methylpyridine, onto a polyaldehyde backbone. These materials were found to possess potentially useful thermal and electrochemical properties, including semiconductivity. The iodo-functionality of this compound offers a route to synthesize well-defined, conjugated polymers via cross-coupling polymerization methods, which could lead to new materials for electronics and photonics.
Application in Ligand Design for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry and are used in a vast range of catalytic processes. The nitrogen atom of the pyridine ring is an excellent σ-donor, allowing it to bind strongly to a variety of transition metals.
The 2-aminopyridine motif can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Schiff bases derived from aminopyridines are well-known to form stable complexes with metals like copper and zinc, which have applications in catalysis and biological systems. nih.gov For example, 2-amino-4-methylpyridine itself is known to act as a ligand in the formation of methoxo-bridged copper(II) complexes. sigmaaldrich.com The presence of the iodo- and methyl- groups on the this compound ring allows for steric and electronic tuning of the ligand's properties, which can in turn influence the activity and selectivity of the resulting metal catalyst. The iodo group can also serve as a secondary site for post-coordination modification, allowing for the synthesis of more complex, multifunctional ligand architectures.
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 2 Amino 4 Iodo 6 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the electronic environment and conformation of molecules. For substituted pyridines, ¹H and ¹³C NMR provide critical information on the electron density distribution within the aromatic ring, influenced by the electronic effects (inductive and resonance) of each substituent.
In 2-Amino-4-iodo-6-methylpyridine, the pyridine (B92270) ring has three substituents: an amino group (-NH₂), an iodine atom (-I), and a methyl group (-CH₃). The amino group is a strong electron-donating group, which increases electron density at the ortho and para positions. The methyl group is a weak electron-donating group. In contrast, iodine is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The resulting chemical shifts of the ring protons and carbons are a composite of these effects.
The target molecule has two aromatic protons at the C3 and C5 positions. Based on the analysis of related compounds, we can predict the chemical shifts. For instance, in 2-amino-6-methylpyridine (B158447), the aromatic protons appear at δ 7.29, 6.48, and 6.28 ppm in CDCl₃. chemicalbook.com The introduction of an iodine atom at the 4-position would significantly alter the electronic landscape. The electronegativity and anisotropic effects of iodine are expected to shift the signals of the adjacent protons (H3 and H5) downfield.
The ¹³C NMR spectrum is also highly informative. The carbon atoms directly attached to the nitrogen (C2 and C6) and the substituents (C4) will show the most significant shifts. The electron-donating amino group will shift the C2 signal upfield, while the methyl group will have a smaller effect on the C6 signal. The carbon-bearing iodine (C4) is expected to show a very low-field shift due to the "heavy atom effect."
Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for 2-Amino-6-methylpyridine and Related Compounds
| Compound | H3 | H4 | H5 | -CH₃ | -NH₂ | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-6-methylpyridine | 6.28 | 7.29 | 6.48 | 2.36 | 4.60 | CDCl₃ | chemicalbook.com |
| 2-Amino-4-methylpyridine (B118599) | 6.40 (H3/H5) | - | 6.40 (H3/H5) | 2.17 | 4.42 | CDCl₃ | nih.gov |
| 2-Amino-4,6-dimethylpyridine | 6.13 | - | 6.13 | 2.29 (4-Me), 2.37 (6-Me) | 4.29 | CDCl₃ | chemicalbook.com |
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for 2-Amino-6-methylpyridine
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ | Solvent | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Amino-6-methylpyridine | 158.3 | 108.6 | 137.7 | 114.0 | 158.3 | 24.1 | CDCl₃ | icm.edu.pl |
Mass Spectrometry (MS) in Reaction Pathway Elucidation and Product Identification
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₆H₇IN₂). The exact mass would be 249.9657 g/mol .
The fragmentation pattern in electron ionization (EI-MS) would be dictated by the relative bond strengths and the stability of the resulting fragments. A key feature in the mass spectrum of an organoiodine compound is the facile cleavage of the C-I bond, which is the weakest bond in the molecule. This would lead to a prominent peak corresponding to the loss of an iodine atom (m/z 127), resulting in an [M-I]⁺ fragment at m/z 123. Another characteristic fragmentation could involve the loss of HCN (m/z 27) from the pyridine ring.
The mass spectrum of the related compound, 2-amino-6-methylpyridine, shows a strong molecular ion peak at m/z 108. nih.gov Its fragmentation involves the loss of HCN and methyl radicals. For this compound, the base peak could be either the molecular ion or the [M-I]⁺ fragment, depending on the ionization energy.
Table 3: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Formula | Predicted m/z | Comments |
|---|---|---|---|
| [M]⁺ | [C₆H₇IN₂]⁺ | 250 | Molecular Ion |
| [M-H]⁺ | [C₆H₆IN₂]⁺ | 249 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | [C₅H₄IN₂]⁺ | 235 | Loss of a methyl radical |
| [M-I]⁺ | [C₆H₇N₂]⁺ | 123 | Loss of an iodine atom (likely a major fragment) |
| [I]⁺ | [I]⁺ | 127 | Iodine cation |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures allows for a detailed prediction.
The crystal structure would reveal the planarity of the pyridine ring and the precise orientation of the substituents. The C-I bond length is expected to be around 2.10 Å. The structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283) shows how aminopyrimidine moieties can form hydrogen-bonded motifs. researchgate.net In the case of this compound, the amino group is expected to participate in intermolecular hydrogen bonding, likely forming N-H···N interactions with the pyridine nitrogen of an adjacent molecule. This typically results in the formation of dimeric pairs or extended chains in the crystal lattice.
Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the nitrogen atom of another pyridine ring or the amino group. These interactions can play a significant role in directing the supramolecular assembly of the molecules in the solid state.
Table 4: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Feature | Basis of Prediction |
|---|---|---|
| Hydrogen Bonding | N-H···N interactions forming dimers or chains | Common motif in aminopyridines |
| Halogen Bonding | C-I···N or C-I···NH₂ interactions | Presence of iodine atom and nucleophilic sites |
| Crystal Packing | Layered structures or herringbone motifs | Influenced by a combination of hydrogen and halogen bonds |
| Dihedral Angles | Torsion angles between the pyridine ring and substituents | Determined by steric and electronic effects |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Mechanistic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. The spectra of this compound would be characterized by vibrations of the pyridine ring, the amino group, the methyl group, and the C-I bond.
N-H vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹. researchgate.net
C-H vibrations: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.
Pyridine ring vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes will appear at lower wavenumbers.
C-I vibration: The C-I stretching vibration is expected to appear as a strong band in the far-IR and Raman spectra, typically in the range of 500-600 cm⁻¹.
The IR spectrum of the related 2-amino-4-methylpyridine shows characteristic N-H stretches, C-H stretches, and ring vibrations. researchgate.net The introduction of the heavy iodine atom will shift some of the ring vibrational modes to lower frequencies and may activate or deactivate certain modes in the Raman spectrum due to changes in polarizability.
Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range | Functional Group | Reference for Analogs |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amino (-NH₂) | researchgate.net, mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring | researchgate.net |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (-CH₃) | researchgate.net |
| N-H Scissoring | 1600 - 1650 | Amino (-NH₂) | researchgate.net |
| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine Ring | mdpi.com |
| C-I Stretch | 500 - 600 | Iodo-group | General Knowledge |
Theoretical and Computational Studies of 2 Amino 4 Iodo 6 Methylpyridine
Future Research Directions and Emerging Opportunities for 2 Amino 4 Iodo 6 Methylpyridine
Development of Innovative and Sustainable Synthetic Routes
While classical methods for the synthesis of substituted pyridines exist, the future development of 2-Amino-4-iodo-6-methylpyridine and its derivatives will hinge on the creation of more efficient, atom-economical, and environmentally benign synthetic strategies.
Green Chemistry Approaches: Future synthetic methodologies should align with the principles of green chemistry. nih.govrasayanjournal.co.in This includes the exploration of multicomponent reactions that can construct the substituted pyridine (B92270) core in a single step from simple precursors. nih.govnih.gov The use of sustainable solvents, such as deep eutectic solvents, or solvent-free reaction conditions, perhaps facilitated by mechanochemistry (ball-milling), represents a significant opportunity to reduce environmental impact. rasayanjournal.co.inijarsct.co.innih.gov Microwave-assisted and ultrasound-assisted syntheses could also be employed to shorten reaction times and improve energy efficiency. nih.govnih.govijarsct.co.in
Late-Stage Functionalization: A key area for development is the late-stage iodination of a pre-formed 2-amino-6-methylpyridine (B158447) scaffold. Traditional iodination methods often require harsh conditions. cuikangsynthesis.com Research into milder and more selective C-H iodination techniques, potentially using advanced catalysts, would be highly valuable. For instance, developing catalytic systems for the atroposelective iodination of related 2-amino-6-arylpyridines points towards the potential for creating chiral derivatives of the target molecule. chemrxiv.org
Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors would allow for precise control over reaction parameters, potentially enabling access to reaction pathways that are difficult to control in batch processes.
A summary of potential sustainable synthesis strategies is presented in the table below.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced number of steps, operational simplicity. | Design of novel one-pot reactions from readily available starting materials. |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient. nih.gov | Exploration of solid-state reactions for iodination and ring formation. |
| Microwave/Ultrasound | Rapid reaction times, improved yields, energy efficiency. nih.govnih.gov | Optimization of reaction conditions to minimize side-product formation. |
| Catalytic C-H Iodination | Direct functionalization, high regioselectivity. | Development of novel catalysts for selective iodination at the C-4 position. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved reproducibility. | Adaptation of batch synthesis methods to continuous flow systems. |
Exploration of Underexplored Reactivity Profiles at C-4 and C-6 Positions
The C-4 iodo and C-6 methyl groups are key handles for molecular diversification, yet their combined reactivity profile remains largely uncharacterized.
C-4 Iodo Group as a Cross-Coupling Hub: The carbon-iodine bond is an exceptionally versatile functional group for transition-metal-catalyzed cross-coupling reactions. guidechem.comwikipedia.org Future research should systematically explore reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations at the C-4 position. youtube.com This would enable the introduction of a wide array of substituents (aryl, alkynyl, vinyl, amino groups, etc.), creating extensive libraries of novel 2,4,6-trisubstituted pyridine derivatives. The reactivity of this iodopyridine in such couplings is expected to be high, facilitating bond formation under mild conditions. guidechem.comnih.govnih.gov
Functionalization of the C-6 Methyl Group: The C-H bonds of the C-6 methyl group represent a frontier for selective functionalization. mdpi.com While traditionally less reactive, recent advances in C-H activation catalysis could enable the direct conversion of the methyl group into a variety of other functionalities. beilstein-journals.orgresearchgate.netacs.org Research could focus on developing ruthenium, rhodium, or palladium catalysts to mediate the arylation, alkylation, or amination of the methyl C(sp³)-H bonds. This would provide a powerful, step-economical route to derivatives that are otherwise difficult to access.
Orthogonal Reactivity: A particularly exciting avenue is the exploration of orthogonal reactivity, where the C-4 and C-6 positions can be functionalized independently in a controlled sequence. For example, a palladium-catalyzed cross-coupling reaction could be performed at the C-4 iodo position, followed by a transition-metal-catalyzed C-H functionalization at the C-6 methyl group. Mastering this selective functionalization would provide a powerful toolkit for the synthesis of complex, highly substituted pyridine scaffolds.
| Position | Functional Group | Potential Reactions | Expected Outcome |
| C-4 | Iodo (I) | Suzuki-Miyaura, Sonogashira, Heck, Stille, Buchwald-Hartwig, Cyanation | Introduction of aryl, alkynyl, vinyl, alkyl, amino, and cyano groups. |
| C-6 | Methyl (CH₃) | Catalytic C-H Activation (Arylation, Alkylation), Oxidation, Halogenation | Conversion to CH₂-Aryl, CH₂-Alkyl, COOH, CH₂X, etc. |
Integration into Novel Catalytic Systems
The inherent structural features of this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating system for a wide range of transition metals. vot.plnsf.govcyberleninka.ruelsevierpure.comproquest.com
Aminopyridinato Ligand Complexes: Deprotonation of the amino group would yield an aminopyridinato ligand capable of forming stable complexes with early and late transition metals. vot.plekb.eg The electronic properties of the resulting metal complex would be significantly influenced by the electron-withdrawing iodo group at C-4 and the electron-donating methyl group at C-6. This electronic tuning could be exploited to modulate the catalytic activity of the metal center. Research should focus on synthesizing and characterizing complexes with metals like iron, cobalt, nickel, copper, and palladium and evaluating their performance in catalytic processes such as polymerization, oxidation, and cross-coupling reactions. nsf.govproquest.comresearchgate.netacs.org
Pincer and Multidentate Ligand Design: The C-6 methyl group offers a site for further elaboration to create more complex ligand architectures. For instance, C-H activation could be used to link the methyl group to another coordinating arm, forming a tridentate "pincer" ligand. Such ligands are known to form highly stable and reactive organometallic complexes. The C-4 iodo position could also be used to attach the ligand scaffold to a solid support or another molecular entity.
Computational-Aided Design of Derivatives with Tunable Properties for Specific Applications
In silico methods are poised to accelerate the discovery and optimization of this compound derivatives for specific functions. Computational chemistry can provide critical insights into molecular properties and guide synthetic efforts, saving significant time and resources. auctoresonline.org
Predicting Electronic Properties and Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and its derivatives. rsc.orgiiste.orgnih.gov This can help predict the reactivity of the C-4 and C-6 positions, understand the influence of substituents on the pyridine ring's electronics, and calculate properties like HOMO-LUMO gaps, which are relevant for optoelectronic applications. iiste.orgrsc.org
Design for Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry. rsc.org Computational tools like molecular docking and molecular dynamics simulations can be used to design derivatives of this compound that bind to specific biological targets, such as protein kinases or enzymes. nih.govresearchgate.netmalariaworld.org By virtually screening libraries of potential derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity and best Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. auctoresonline.org
Materials Science Applications: Computational modeling can also guide the design of derivatives for materials science. By calculating properties such as polarizability, dipole moment, and intermolecular interaction potential, it is possible to design molecules with specific self-assembly characteristics for the creation of liquid crystals or organic semiconductors. The presence of the heavy iodine atom could also lead to interesting photophysical properties, such as phosphorescence, which could be explored for applications in organic light-emitting diodes (OLEDs).
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Synthesis, Catalysis, Materials | Electronic structure, reactivity indices, HOMO/LUMO energies, vibrational frequencies. |
| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets (enzymes, receptors). |
| Molecular Dynamics (MD) | Medicinal Chemistry, Materials | Conformational stability of ligand-protein complexes, self-assembly behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of molecular structure with biological activity to guide lead optimization. |
Q & A
Q. What are the common synthetic routes for 2-Amino-4-iodo-6-methylpyridine, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves halogenation and substitution reactions. For example, iodination can be achieved using iodine sources (e.g., NaI) under controlled conditions. A multi-step approach may include:
- Protection/Deprotection: Use of 2,5-dimethylpyrrole as a protecting group for the amino moiety, followed by deprotection with HCl or other acids to yield the final product .
- Key Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) for alkoxy substitution, as seen in analogous compounds .
- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the target compound .
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- 1H NMR: Look for characteristic signals:
- 19F/13C NMR (if applicable): Fluorinated analogs show shifts at δ ~-180 to -200 ppm (19F) . For iodinated derivatives, 13C NMR may reveal deshielding effects at the iodinated carbon (C4) .
- Cross-Validation: Compare with literature data for analogous pyridine derivatives (e.g., 2-Amino-4-methylpyridine ).
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography: Silica gel column chromatography with eluents like ethyl acetate/hexane (3:7 ratio) .
- Recrystallization: Use ethanol or ethanol/water mixtures to obtain high-purity solids .
- Distillation: For intermediates, reduced-pressure distillation may remove low-boiling-point byproducts .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Temperature Control: Lower yields in halogenation steps (e.g., 31% for compound 14 ) may require temperature optimization (e.g., −78°C for lithiation).
- Catalyst Screening: Acidic conditions (e.g., HCl) enhance nucleophilic substitution in iodination .
- Solvent Selection: Polar aprotic solvents (THF, DMF) improve solubility of intermediates .
- Yield Tracking: Use TLC or HPLC to monitor reaction progress and adjust stoichiometry .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Wavefunction Analysis: Tools like Multiwfn calculate electrostatic potential maps, electron localization functions (ELF), and Fukui indices to identify reactive sites .
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study iodine’s electron-withdrawing effects on aromaticity .
- Reactivity Prediction: Compare HOMO/LUMO gaps with non-iodinated analogs to assess electrophilicity .
Q. How should researchers address contradictions in spectroscopic data for novel pyridine derivatives?
Methodological Answer:
- Cross-Technique Validation: Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing NH2 vibrations in IR ~3400 cm⁻¹ ).
- X-ray Crystallography: Resolve structural uncertainties, as demonstrated for iodinated pyrimidines (e.g., hydrogen-bonding networks in crystal lattices ).
- Isotopic Labeling: Use deuterated solvents or 15N-labeled precursors to clarify splitting patterns in NMR .
Q. How can derivatives of this compound be designed for biological activity studies?
Methodological Answer:
- Functional Group Interconversion: Replace iodine with other halogens (e.g., Br, Cl) via cross-coupling reactions to modulate bioactivity .
- Pharmacophore Modeling: Use iodine’s steric bulk and electronegativity to enhance binding to targets like nitric oxide synthase (NOS) .
- In Silico Screening: Dock derivatives into enzyme active sites (e.g., NOS2) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
